molecular formula C18H17ClN2O2S2 B188030 N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide CAS No. 6054-77-9

N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide

Cat. No. B188030
CAS RN: 6054-77-9
M. Wt: 392.9 g/mol
InChI Key: VIGUJYRSUUGMJV-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide, also known as CM-272, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide involves the inhibition of the enzyme glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is a key regulator of various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of GSK-3β by N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide leads to the activation of the Wnt/β-catenin signaling pathway, which plays a crucial role in cell growth and survival.
Biochemical and Physiological Effects
N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of inflammation. Moreover, N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide has been found to cross the blood-brain barrier and inhibit the aggregation of amyloid beta and alpha-synuclein proteins, which are implicated in the pathogenesis of Alzheimer's disease and Parkinson's disease, respectively.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide for lab experiments is its high potency and selectivity for GSK-3β inhibition. Moreover, N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide has been shown to have good pharmacokinetic properties, including high oral bioavailability and long half-life. However, one of the limitations of N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide is its poor solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.

Future Directions

There are several future directions for the research on N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide. One of the main areas of focus is the development of N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide-based therapies for cancer, inflammation, and neurological disorders. Moreover, the elucidation of the molecular mechanisms underlying the anti-cancer, anti-inflammatory, and neuroprotective effects of N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide may lead to the identification of new drug targets and the development of more effective therapies. Furthermore, the optimization of the synthesis method of N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide and the development of new analogs with improved pharmacokinetic properties may enhance its therapeutic potential.

Synthesis Methods

The synthesis of N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide involves the reaction between 5-chloro-2-methylaniline and 6-ethoxy-2-mercaptobenzothiazole, followed by acetylation with acetic anhydride. This method has been optimized to achieve a high yield of N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide with high purity.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurological disorders. In cancer research, N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide has shown potential in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, by inhibiting the aggregation of amyloid beta and alpha-synuclein proteins, respectively.

properties

CAS RN

6054-77-9

Molecular Formula

C18H17ClN2O2S2

Molecular Weight

392.9 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H17ClN2O2S2/c1-3-23-13-6-7-14-16(9-13)25-18(21-14)24-10-17(22)20-15-8-12(19)5-4-11(15)2/h4-9H,3,10H2,1-2H3,(H,20,22)

InChI Key

VIGUJYRSUUGMJV-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=C(C=CC(=C3)Cl)C

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=C(C=CC(=C3)Cl)C

Origin of Product

United States

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